
Tris(di-tert-butyl(methyl)silyl)gallium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(di-tert-butyl(methyl)silyl)gallium is a chemical compound with the molecular formula C27H63GaSi3 and a molar mass of 541.78 g/mol . This compound is known for its unique structure, which includes gallium bonded to three di-tert-butyl(methyl)silyl groups. It is used in various scientific research applications due to its distinctive properties.
Métodos De Preparación
The synthesis of Tris(di-tert-butyl(methyl)silyl)gallium typically involves the reaction of gallium trichloride with di-tert-butyl(methyl)silyl lithium. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions include low temperatures to control the reactivity of the intermediates and to ensure the formation of the desired product .
Análisis De Reacciones Químicas
Tris(di-tert-butyl(methyl)silyl)gallium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form gallium oxides.
Reduction: It can be reduced to form lower oxidation state gallium compounds.
Substitution: The silyl groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Tris(di-tert-butyl(methyl)silyl)gallium has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other gallium-containing compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as imaging agents or therapeutic compounds.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of Tris(di-tert-butyl(methyl)silyl)gallium involves its interaction with molecular targets through its silyl and gallium groups. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The pathways involved depend on the specific application and the conditions under which the compound is used .
Comparación Con Compuestos Similares
Tris(di-tert-butyl(methyl)silyl)gallium can be compared with other similar compounds, such as:
Tris(trimethylsilyl)gallium: This compound has trimethylsilyl groups instead of di-tert-butyl(methyl)silyl groups, leading to different reactivity and applications.
Tris(di-tert-butylsilyl)gallium:
The uniqueness of this compound lies in its specific silyl groups, which provide distinct steric and electronic effects, making it suitable for specialized applications.
Propiedades
Fórmula molecular |
C27H63GaSi3 |
|---|---|
Peso molecular |
541.8 g/mol |
InChI |
InChI=1S/3C9H21Si.Ga/c3*1-8(2,3)10(7)9(4,5)6;/h3*1-7H3; |
Clave InChI |
SUIMFJZODQNBTN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)C(C)(C)C.CC(C)(C)[Si](C)C(C)(C)C.CC(C)(C)[Si](C)C(C)(C)C.[Ga] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


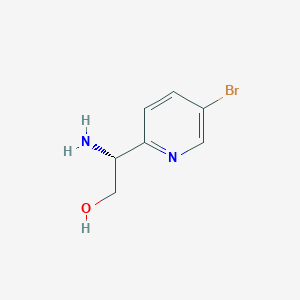

![1-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol](/img/structure/B13153221.png)
![5-O-benzyl 1-O'-tert-butyl (3aS,6aS)-spiro[1,2,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3,4'-piperidine]-1',5-dicarboxylate](/img/structure/B13153227.png)
![3-[1-(Aminomethyl)cyclobutyl]-2-methyloxolan-3-ol](/img/structure/B13153231.png)
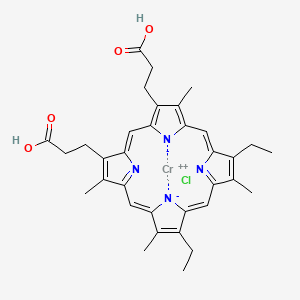

![(1R)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine](/img/structure/B13153250.png)
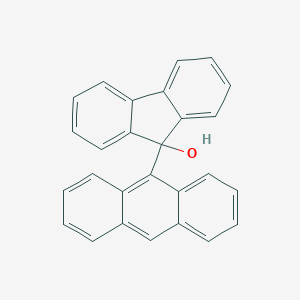
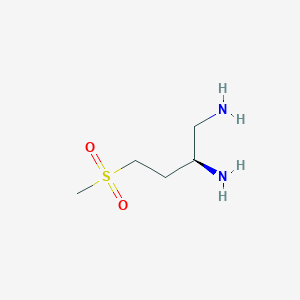
![7-[(4aS,7aS)-1-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B13153266.png)
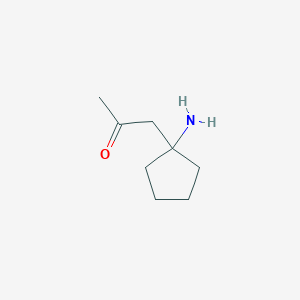
![5-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13153271.png)

